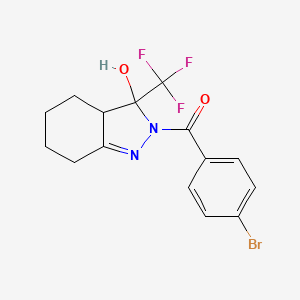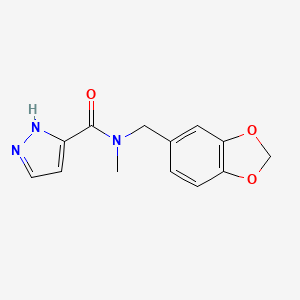![molecular formula C17H18N2O3S B5130103 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
SU6656 has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of Src family kinases, which play a crucial role in cell signaling pathways. This inhibition has been linked to the regulation of cell proliferation, differentiation, and survival. SU6656 has been used in studies related to cancer research, neurobiology, and immunology.
Mechanism of Action
SU6656 is a selective inhibitor of Src family kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups from ATP to the substrate. This inhibition leads to the regulation of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
SU6656 has been shown to have various biochemical and physiological effects. It has been linked to the regulation of cell proliferation, differentiation, and survival. It has also been shown to inhibit the migration and invasion of cancer cells. SU6656 has been used in studies related to the regulation of neuronal activity and synaptic plasticity. It has also been shown to modulate the immune response by regulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of SU6656 is its selectivity for Src family kinases. This selectivity allows for the specific inhibition of these kinases without affecting other signaling pathways. SU6656 has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of SU6656 is its potential off-target effects. It is important to use appropriate controls and assays to ensure the specificity of SU6656 in lab experiments.
Future Directions
There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. SU6656 has also been shown to have potential therapeutic applications, and further studies are needed to explore its clinical potential.
Conclusion:
In conclusion, SU6656 is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a selective inhibitor of Src family kinases that has been linked to the regulation of cell proliferation, differentiation, and survival. SU6656 has several advantages and limitations for lab experiments, and further studies are needed to explore its clinical potential.
Synthesis Methods
The synthesis of SU6656 involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indole with ethyl 2-bromoacetate in the presence of a base, followed by the reaction of the resulting product with N-methylbenzenesulfonamide. The final product is obtained after purification and isolation steps.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18(23(21,22)15-8-3-2-4-9-15)13-17(20)19-12-11-14-7-5-6-10-16(14)19/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLSUCZHFDOWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)

![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)